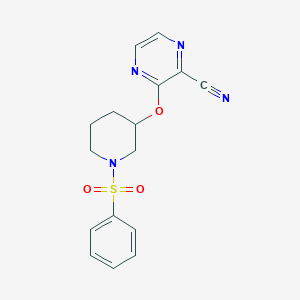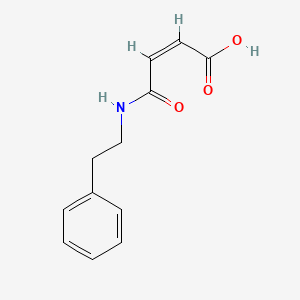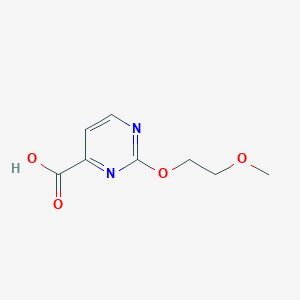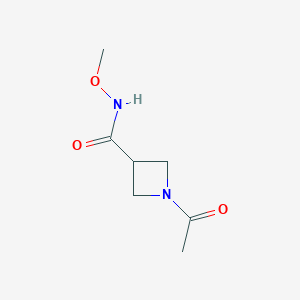![molecular formula C17H15Cl2N3S B2814238 1-(2,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea CAS No. 405068-29-3](/img/structure/B2814238.png)
1-(2,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea (DIPT) is a synthetic compound that has been used in many scientific research applications due to its unique properties. DIPT has been found to have a wide range of biochemical and physiological effects and has been used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Thiourea derivatives have been synthesized and characterized using spectroscopic techniques such as IR, 1H, and 13C NMR, and single crystal X-ray diffraction. These methods confirm the molecular structures and provide insights into their chemical properties (Yusof et al., 2010).
- Molecular Structure Analysis : Vibrational spectra, FTIR, and Raman spectra analyses are crucial for understanding the structural aspects of thiourea derivatives. Single-crystal X-ray diffraction offers detailed insights into the molecules' crystal structures, revealing intra- and intermolecular interactions, such as hydrogen and halogen bonding (Saeed et al., 2017).
Catalytic and Biological Activities
- Catalytic Properties : Some thiourea compounds have been explored for their catalytic activities, particularly in the oxidation of alcohols to ketones and acids. These studies highlight the potential of thiourea derivatives as catalysts in organic synthesis (Gunasekaran et al., 2017).
- Biological Activities : The antimicrobial and antitumor potentials of thiourea derivatives have been investigated, demonstrating their effectiveness against various bacterial strains and cancer cell lines. This research suggests the potential use of thiourea compounds in developing new therapeutic agents (Yeşilkaynak et al., 2017).
Materials Science and Molecular Docking Studies
- Molecular Docking : Studies involving thiourea derivatives have also employed molecular docking to understand their interaction with biological targets. This approach helps in the design of molecules with specific biological activities, such as enzyme inhibition (Hussain et al., 2020).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3S/c18-12-5-6-16(14(19)9-12)22-17(23)20-8-7-11-10-21-15-4-2-1-3-13(11)15/h1-6,9-10,21H,7-8H2,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADXKBJLAGFANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2814160.png)
![methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate](/img/structure/B2814162.png)
![1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2814164.png)

![2-(2,4-dichlorophenyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2814167.png)


![(E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium](/img/structure/B2814173.png)


![N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2814178.png)